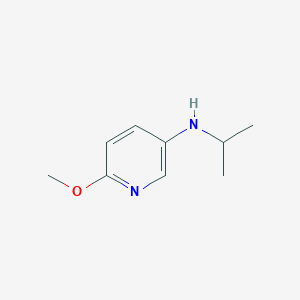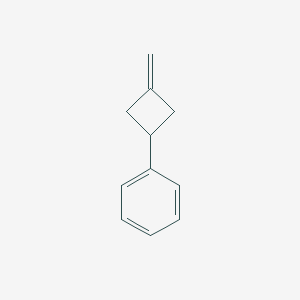
(3-Methylidenecyclobutyl)benzene
描述
(3-Methylidenecyclobutyl)benzene is an organic compound that features a cyclobutyl ring with a methylene group at the 3-position, attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (3-Methylidenecyclobutyl)benzene typically involves the synthesis of the cyclobutyl ring followed by its functionalization and attachment to the benzene ring. One common method involves the use of propylene derivatives and propadiene as starting materials . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. Continuous flow processes and advanced purification techniques are often employed to achieve high yields and purity .
化学反应分析
Types of Reactions
(3-Methylidenecyclobutyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly involves the replacement of a hydrogen atom with another functional group, such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reactions using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions typically result in halogenated or alkylated derivatives of the original compound .
科学研究应用
(3-Methylidenecyclobutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (3-Methylidenecyclobutyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Cyclopropylbenzene: Similar in structure but with a three-membered ring instead of a four-membered cyclobutyl ring.
Cyclobutylbenzene: Lacks the methylene group at the 3-position.
Methylenecyclopropane: Features a three-membered ring with a methylene group but lacks the benzene ring.
Uniqueness
(3-Methylidenecyclobutyl)benzene is unique due to its combination of a cyclobutyl ring with a methylene group and a benzene ring. This structure imparts specific chemical properties and reactivity that are distinct from other similar compounds .
属性
分子式 |
C11H12 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
(3-methylidenecyclobutyl)benzene |
InChI |
InChI=1S/C11H12/c1-9-7-11(8-9)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
InChI 键 |
IDNRIYVQXZTTIF-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC(C1)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

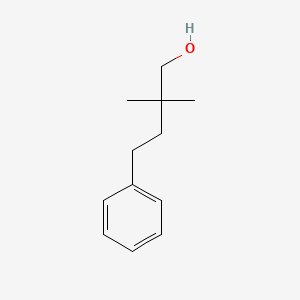
![(5R)-5-(Hydroxymethyl)-3-[4-(methylsulfanyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B8463505.png)
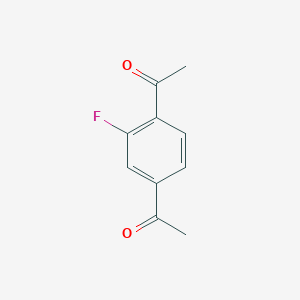

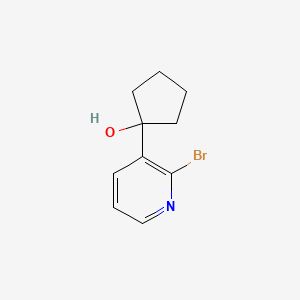
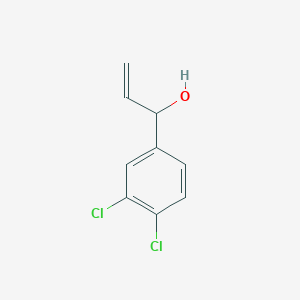

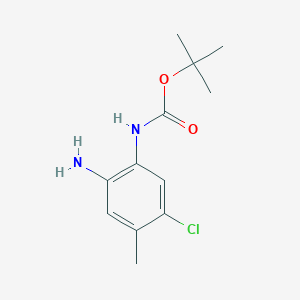
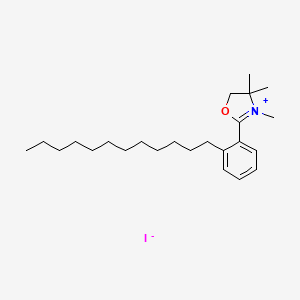
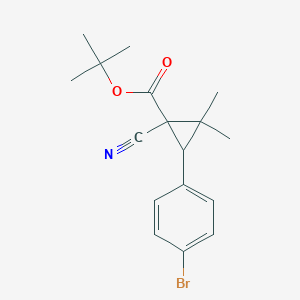
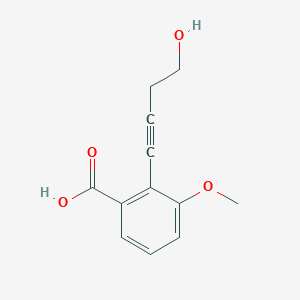
phosphanium bromide](/img/structure/B8463567.png)
